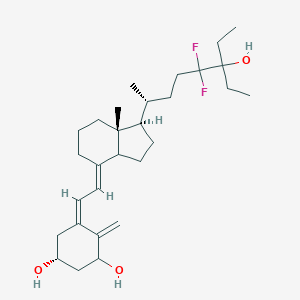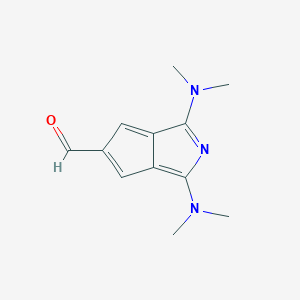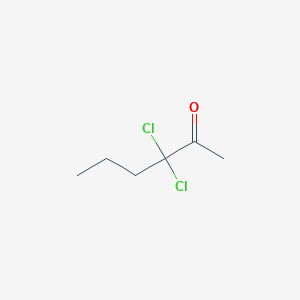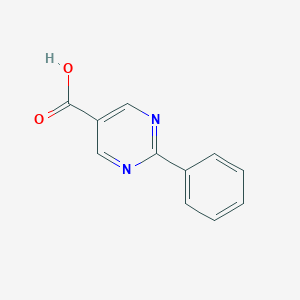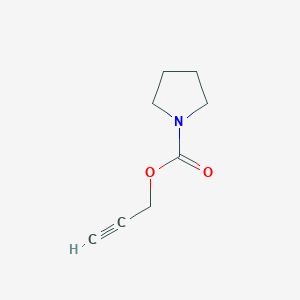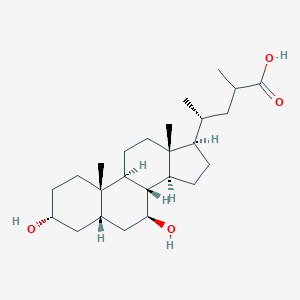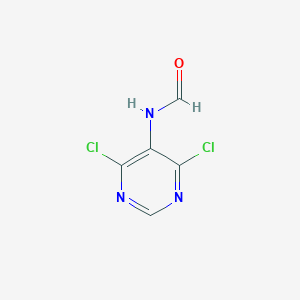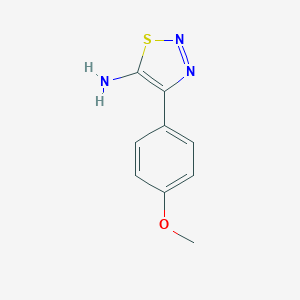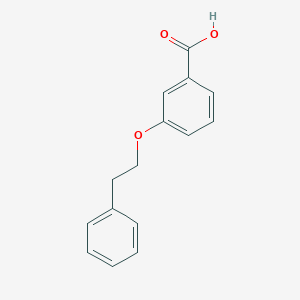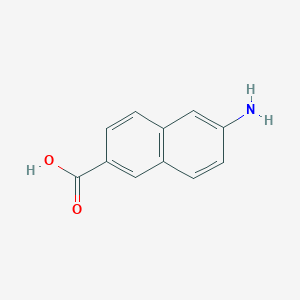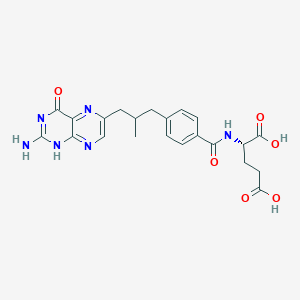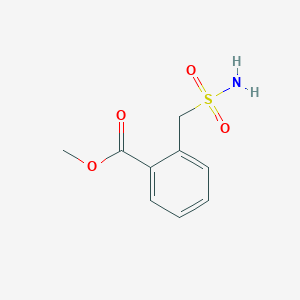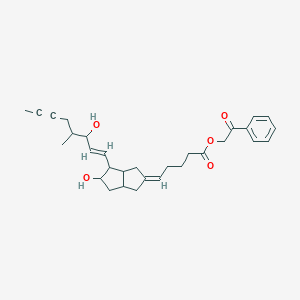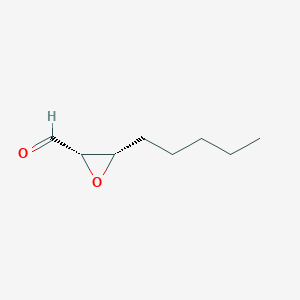
(2S,3S)-3-Pentyloxirane-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-3-Pentyloxirane-2-carbaldehyde, also known as pentyl glycidyl ether aldehyde, is a chemical compound with a molecular formula of C8H14O2. It is a colorless liquid with a fruity odor, and it is used in various scientific research applications.
Mecanismo De Acción
The mechanism of action of (2S,3S)-3-Pentyloxirane-2-carbaldehyde is not well understood. However, it is believed to interact with various enzymes and receptors in the body, leading to biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
(2S,3S)-3-Pentyloxirane-2-carbaldehyde has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the breakdown of the neurotransmitter acetylcholine. It has also been shown to exhibit antibacterial and antifungal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2S,3S)-3-Pentyloxirane-2-carbaldehyde in lab experiments is its high purity, which allows for accurate and reproducible results. However, one of the limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the research and development of (2S,3S)-3-Pentyloxirane-2-carbaldehyde. One direction is the development of new drugs and drug delivery systems using (2S,3S)-3-Pentyloxirane-2-carbaldehyde as a building block. Another direction is the investigation of its potential as an insecticide or herbicide. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in various scientific fields.
Conclusion
In conclusion, (2S,3S)-3-Pentyloxirane-2-carbaldehyde is a versatile chemical compound that has various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications in various scientific fields.
Métodos De Síntesis
The synthesis of (2S,3S)-3-Pentyloxirane-2-carbaldehyde can be achieved through the epoxidation of (2S,3S)-3-Pentyloxirane-2-carbaldehyde allyl ether with meta-chloroperoxybenzoic acid (m-CPBA). The reaction takes place at room temperature and yields a mixture of (2S,3S)- and (2R,3R)-3-Pentyloxirane-2-carbaldehyde. The mixture can be separated using chromatography, and the desired product can be obtained with a purity of over 95%.
Aplicaciones Científicas De Investigación
(2S,3S)-3-Pentyloxirane-2-carbaldehyde has been used in various scientific research applications, including organic synthesis, chemical biology, and medicinal chemistry. It can be used as a building block for the synthesis of various compounds, such as chiral amino alcohols and chiral epoxides. It has also been used in the development of new drugs and drug delivery systems.
Propiedades
Número CAS |
113973-12-9 |
|---|---|
Nombre del producto |
(2S,3S)-3-Pentyloxirane-2-carbaldehyde |
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.2 g/mol |
Nombre IUPAC |
(2S,3S)-3-pentyloxirane-2-carbaldehyde |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-5-7-8(6-9)10-7/h6-8H,2-5H2,1H3/t7-,8+/m0/s1 |
Clave InChI |
YWFUECKBUFORTA-JGVFFNPUSA-N |
SMILES isomérico |
CCCCC[C@H]1[C@H](O1)C=O |
SMILES |
CCCCCC1C(O1)C=O |
SMILES canónico |
CCCCCC1C(O1)C=O |
Sinónimos |
Oxiranecarboxaldehyde, 3-pentyl-, (2R,3R)-rel- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



